2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole
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Overview
Description
2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The compound this compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a dihydroimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to form the desired imidazole compound . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole can be compared with other similar compounds, such as:
Imidazole: The parent compound, which lacks the cyclohexyl and phenyl groups, has different chemical and biological properties.
Substituted Imidazoles: Compounds with different substituents on the imidazole ring can have varying reactivity and applications.
Cyclohexyl and Phenyl Derivatives: Compounds with similar cyclohexyl and phenyl groups but different core structures can provide insights into the unique properties of this compound.
Properties
CAS No. |
208718-02-9 |
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Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-[cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C16H22N2/c1-3-7-13(8-4-1)15(16-17-11-12-18-16)14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,17,18) |
InChI Key |
IOYSTCGWDOEPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C3=NCCN3 |
Origin of Product |
United States |
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